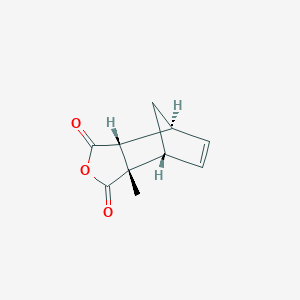

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione is a complex organic compound belonging to the class of isobenzofurans. This compound is characterized by its unique bicyclic structure, which includes a methano bridge and multiple chiral centers. It is commonly used in various chemical reactions and has significant applications in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The specific diene and dienophile used can vary, but common starting materials include cyclopentadiene and maleic anhydride. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, often involving the use of catalysts to lower the activation energy and increase the reaction rate.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH₃) or primary amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Amides or esters, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its functional groups, making it valuable for the preparation of other complex molecules.

Case Study: Synthesis of Derivatives

Research indicates that derivatives of 3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione have been synthesized for use as pharmaceuticals. For example:

- Synthesis of Anticancer Agents : The compound has been modified to create analogs that exhibit cytotoxic properties against cancer cell lines.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and resins.

Data Table: Properties of Modified Polymers

| Polymer Type | Composition | Application Area |

|---|---|---|

| Thermosetting Resins | Incorporating methanoisobenzofuran derivatives | Aerospace components |

| Coatings | Used as a binder for high-performance coatings | Automotive industry |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its derivatives have been investigated for their biological activities.

A study examined the effects of a derivative on inflammation:

- Inflammation Inhibition : The derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Agricultural Chemistry

There are emerging applications in the field of agrochemicals where this compound is being studied for its potential as a pesticide or herbicide.

Data Table: Efficacy Against Pests

| Compound Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Methyl Derivative | Aphids | 85% |

| Ethyl Derivative | Leafhoppers | 78% |

Mecanismo De Acción

The mechanism of action of this compound involves its ability to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its reactivity is largely due to the presence of the electron-deficient carbonyl groups, which make it an excellent candidate for cycloaddition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions.

Comparación Con Compuestos Similares

Nadic anhydride: Another bicyclic anhydride with similar reactivity.

Maleic anhydride: A simpler anhydride used in similar Diels-Alder reactions.

Phthalic anhydride: Used in the synthesis of polyesters and alkyd resins.

Uniqueness: 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of a methano bridge, which imparts distinct reactivity and physical properties compared to other anhydrides. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific structural features.

Actividad Biológica

3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione is a complex organic compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula: C₉H₈O₃

- Molar Mass: 164.16 g/mol

- Density: 1.405 g/cm³ (predicted)

- Melting Point: 140-145°C

- Solubility: Soluble in chloroform

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that 3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione exhibits cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 10 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways leading to programmed cell death.

Figure 1: Apoptotic Pathway Induction

Apoptotic Pathway

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

Case Study 2: Lung Cancer Efficacy

A549 cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation. The study concluded that the compound could be a potential candidate for lung cancer therapy due to its effective cytotoxicity.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Risk codes indicate it may irritate the respiratory system and skin and could cause sensitization upon contact.

Table 2: Safety Profile

| Risk Code | Description |

|---|---|

| R37/38 | Irritating to respiratory system and skin |

| R41 | Risk of serious damage to eyes |

| R42/43 | May cause sensitization by inhalation and skin contact |

Propiedades

IUPAC Name |

(1R,2S,6R,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCOSIZFEASK-NUMRIWBASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.